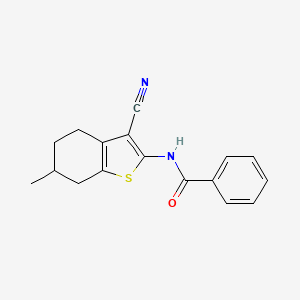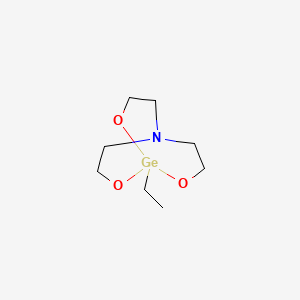![molecular formula C11H16O8 B13820655 4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid CAS No. 207444-67-5](/img/structure/B13820655.png)
4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-Carboxypropyl) ester propanedioic acid: is a chemical compound with the molecular formula C11H16O8 and a molecular weight of 276.24 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes two carboxypropyl ester groups attached to a propanedioic acid backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-Carboxypropyl) ester propanedioic acid typically involves esterification reactions. One common method is the reaction of propanedioic acid with 3-carboxypropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction is carried out at elevated temperatures to facilitate the formation of the ester bonds.
Industrial Production Methods
In an industrial setting, the production of bis(3-Carboxypropyl) ester propanedioic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Bis(3-Carboxypropyl) ester propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(3-Carboxypropyl) ester propanedioic acid is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in studies involving enzyme-substrate interactions and protein modifications.
Medicine: Research into drug delivery systems and pharmaceutical formulations often involves this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which bis(3-Carboxypropyl) ester propanedioic acid exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in further biochemical reactions. The compound’s ability to form stable complexes with metal ions also plays a role in its activity .
Comparación Con Compuestos Similares
Similar Compounds
- Malonic acid di-n-butyl ester
- Dipropyl malonate
- Bis(helenalinyl)malonate
Uniqueness
Bis(3-Carboxypropyl) ester propanedioic acid is unique due to its dual carboxypropyl ester groups, which provide distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in research applications where specific functional group interactions are required .
Propiedades
Número CAS |
207444-67-5 |
|---|---|
Fórmula molecular |
C11H16O8 |
Peso molecular |
276.24 g/mol |
Nombre IUPAC |
4-[3-(3-carboxypropoxy)-3-oxopropanoyl]oxybutanoic acid |
InChI |
InChI=1S/C11H16O8/c12-8(13)3-1-5-18-10(16)7-11(17)19-6-2-4-9(14)15/h1-7H2,(H,12,13)(H,14,15) |
Clave InChI |
ISSCARIDNDXFJB-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)COC(=O)CC(=O)OCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6H-[1,3]Thiazolo[4,5-e]indole](/img/structure/B13820574.png)
![2-Furanamine, 3-bromo-5-[[(2-chlorophenyl)imino]methyl]-N,N-dimethyl-](/img/structure/B13820577.png)
![4-Heptene-1,2,3-triol,6-[(1r,3as,4e,7ar)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-2,3-dimethyl-,(3R,4E,6R)-](/img/structure/B13820583.png)
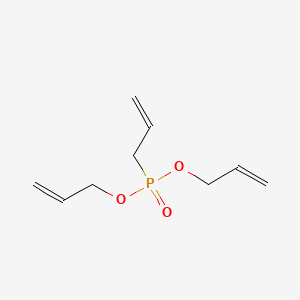
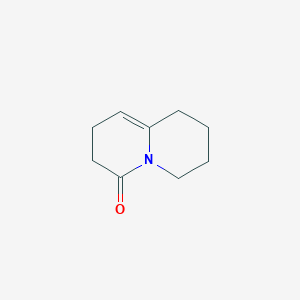
![3-[(3-Chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13820607.png)
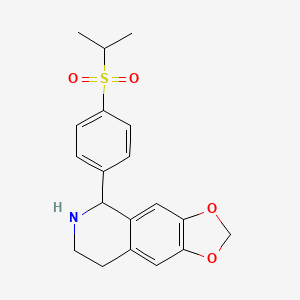

![(1S,4S,5R,8S)-4-ethoxy-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-one](/img/structure/B13820637.png)
